Lithium(1+) ion 2-(1,3,4-oxadiazol-2-yl)acetate
Overview
Description
Lithium(1+) ion 2-(1,3,4-oxadiazol-2-yl)acetate is a chemical compound that features a lithium ion coordinated with a 2-(1,3,4-oxadiazol-2-yl)acetate ligand. This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry and materials science due to its unique structural and electronic properties .
Mechanism of Action
Target of Action
Compounds with a 1,3,4-oxadiazole scaffold, like this one, have been found to interact with various enzymes such as thymidylate synthase, hdac, topoisomerase ii, and telomerase . These enzymes play crucial roles in cellular processes like DNA replication and transcription, and their inhibition can lead to antiproliferative effects .
Mode of Action
1,3,4-oxadiazole derivatives have shown to inhibit the activity of various enzymes, contributing to their antiproliferative effects . They selectively interact with nucleic acids, enzymes, and globular proteins .
Biochemical Pathways
1,3,4-oxadiazole derivatives have been found to inhibit enzymes involved in dna replication and transcription, thereby affecting the cell proliferation pathways .
Result of Action
1,3,4-oxadiazole derivatives have shown antiproliferative effects due to their interaction with various enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lithium(1+) ion 2-(1,3,4-oxadiazol-2-yl)acetate typically involves the reaction of 2-(1,3,4-oxadiazol-2-yl)acetic acid with a lithium salt, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature conditions to ensure complete conversion and high yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize costs. Purification steps, including crystallization or filtration, are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Lithium(1+) ion 2-(1,3,4-oxadiazol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The oxadiazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce oxadiazoline derivatives .
Scientific Research Applications
Lithium(1+) ion 2-(1,3,4-oxadiazol-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
- Lithium 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate
- Lithium 2-(3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl)acetate
Comparison: Lithium(1+) ion 2-(1,3,4-oxadiazol-2-yl)acetate is unique due to its specific structural features and electronic properties. Compared to similar compounds, it may exhibit different reactivity and biological activities. For instance, the presence of the 1,3,4-oxadiazole ring can confer distinct electronic characteristics, influencing its interaction with molecular targets and its overall stability .
Properties
IUPAC Name |
lithium;2-(1,3,4-oxadiazol-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3.Li/c7-4(8)1-3-6-5-2-9-3;/h2H,1H2,(H,7,8);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJUXYIVRHAMJL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=NN=C(O1)CC(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3LiN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1384428-46-9 | |
Record name | lithium 2-(1,3,4-oxadiazol-2-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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